5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a chemical compound that features a pyridine ring substituted with a pyrrolidine group and a cyano group. This compound belongs to the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structures. The specific structure of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile contributes to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various methods involving pyridine derivatives and pyrrolidine, which are common building blocks in organic synthesis. The structure and properties of this compound have been explored in several studies, highlighting its significance in pharmaceutical research and development.
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is classified as a pyridine derivative and more specifically as a pyrrolidinyl-substituted pyridine. Its classification reflects its structural features and potential biological activities, making it of interest in drug discovery.
The synthesis of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile can be achieved through several synthetic routes. One common approach involves the reaction of 3-pyridinecarbonitrile with 2-pyrrolidinone or related pyrrolidine derivatives under suitable conditions to facilitate the formation of the desired product.
The molecular structure of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile features:
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile can participate in various chemical reactions typical for heterocycles, including:
The mechanism of action for compounds like 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile often involves interaction with biological targets such as receptors or enzymes. The presence of both the pyridine and pyrrolidine moieties allows for diverse interactions within biological systems.
Research indicates that similar compounds may exhibit activities such as:
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile has several scientific uses, particularly in:
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile represents a structurally complex molecule integrating two nitrogen-containing heterocycles: a pyridine core functionalized with a nitrile group at the 3-position and a pyrrolidine ring attached via a carbon-carbon bond at the 5-position. This molecular architecture positions it within a significant class of hybrid heterocyclic compounds, where the distinct electronic and steric properties of both rings contribute to unique physicochemical and biological profiles. The compound’s systematic name precisely defines its atomic connectivity, while its molecular formula (C₁₀H₁₁N₃) and weight (173.22 g/mol) reflect a compact yet functionally dense structure capable of diverse molecular interactions. Its core scaffold exemplifies strategic hybridization in medicinal chemistry, combining the hydrogen-bonding capability of the pyrrolidine nitrogen, the aromatic character and basicity of the pyridine ring, and the polarized electron-withdrawing nature of the nitrile group. This combination creates a versatile pharmacophore with potential for targeted bioactivity, particularly within the realm of receptor modulation and enzyme inhibition [1] [9].
The integration of pyrrolidine and pyridine rings into a single molecular architecture creates a pharmacophore with exceptional versatility in drug design. Pyrrolidine, a saturated five-membered heterocycle, contributes significant conformational flexibility and a basic nitrogen atom capable of forming protonated interactions with biological targets under physiological conditions. This ring system is a ubiquitous feature in bioactive molecules and approved drugs, primarily due to its ability to mimic bioactive amine motifs and enhance solubility through salt formation. Examples include the antihistamine Clemastine, the anticholinergic agent Glycopyrrolate, and the cognition enhancer Aniracetam, all leveraging the pyrrolidine nitrogen for target engagement or pharmacokinetic optimization [5].
Conjugation of pyrrolidine with the pyridine ring, a six-membered aromatic heterocycle with inherent stability and moderate basicity (pKa ≈ 5.2), generates compounds with enhanced electronic diversity [2] [8]. The pyridine nitrogen acts as a hydrogen bond acceptor and can participate in coordination chemistry, while its aromatic system facilitates π-stacking interactions. Strategic substitution on the pyridine ring, particularly with electron-withdrawing groups like the nitrile (-CN) at the 3-position as seen in 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile, profoundly influences the electronic distribution, reducing basicity and creating polarized regions crucial for specific binding interactions. This nitrile group is not merely inert; it can engage in dipole-dipole interactions and weak hydrogen bonding (e.g., C≡N···H), contributing to binding affinity and selectivity, as observed in kinase inhibitors like Neratinib (which contains a 3-cyanopyridine motif) [3]. The hybridization thus creates a multifunctional scaffold capable of simultaneous engagement with multiple binding pockets in biological targets.
Drug Name | Therapeutic Category | Core Structural Feature | Key Structural Role |
---|---|---|---|
Clemastine [5] | Antihistamine | Pyrrolidine | Basic amine for H1-receptor interaction |
Glycopyrronium [5] | Anticholinergic | Pyrrolidine (quaternized) | Cationic center for muscarinic receptor blockade |
Procyclidine [5] | Anticholinergic (Parkinson's) | Pyrrolidine | Tertiary amine for receptor interaction |
Nicotine [8] | Stimulant (nAChR agonist) | Pyridine | Basic nitrogen for receptor binding |
Perampanel [8] | Antiepileptic | Pyridine | AMPA receptor antagonist core |
Neratinib [3] | Anticancer (HER2 TKI) | 3-Cyanopyridine | Kinase hinge region binding |
The synthetic exploration of pyridinecarbonitriles, particularly the 3- and 4- isomers, has a rich history deeply intertwined with the development of heterocyclic chemistry and medicinal chemistry. Early routes relied heavily on classical condensation methods. The Hantzsch dihydropyridine synthesis, involving the reaction of an aldehyde with two equivalents of a β-keto ester and ammonia, provided access to 1,4-dihydropyridines, which could be oxidized and further functionalized to yield pyridinecarbonitriles. While versatile, this route often suffered from regiochemical challenges and required multi-step sequences to introduce the nitrile group specifically [7].
Significant advancements came with the development of methods allowing direct introduction of the nitrile group onto the pre-formed pyridine ring. Nucleophilic substitution on halopyridines using cyanide sources (e.g., CuCN, NaCN) proved effective, particularly for the synthesis of 2- and 4-cyanopyridines, where the halogen is activated by the ring nitrogen. Synthesizing 3-cyanopyridine, the isomer relevant to 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile, presented greater difficulty due to the lower reactivity of the 3-halo position. This challenge spurred the development of alternative strategies. Cyano-dehalogenation using palladium or copper catalysis under conditions like the Rosenmund-von Braun reaction (CuCN) became crucial for accessing 3-cyanopyridine derivatives [7].
Concurrently, cyclization strategies emerged as powerful tools. The condensation of 1,5-dicarbonyl compounds with ammonia derivatives, or reactions involving cyanoacetamide derivatives with aldehydes and other carbonyl partners (e.g., Knoevenagel-type condensations followed by cyclization), offered efficient routes to polysubstituted pyridines including cyanopyridines [3]. The discovery that pyridine N-oxides undergo facile nucleophilic substitution at the 2- and 4-positions with cyanide ions, followed by deoxygenation, further expanded the synthetic arsenal [2] [8]. These methodological advances were not merely academic; they enabled the exploration of the biological space of cyanopyridines. The identification of the 3-cyanopyridine moiety as a key pharmacophore in drug discovery gained momentum with the realization of its ability to act as a hydrogen bond acceptor and its metabolic stability compared to some other functional groups. This led to its incorporation into compounds like neratinib (irreversible HER2/EGFR inhibitor) and numerous investigational kinase inhibitors targeting pathways critical in oncology and other therapeutic areas, paving the way for the design of more complex hybrids like 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile [3] [10].
Time Period | Key Development | Impact on Cyanopyridine Chemistry |
---|---|---|
Late 19th/Early 20th C. | Classical Condensations (Hantzsch, Guareschi) | Enabled synthesis of polysubstituted pyridines; nitrile introduction often indirect. |
Mid 20th Century | Nucleophilic Substitution (e.g., Rosenmund-von Braun) | Provided direct route to 2- and 4-cyanopyridines; 3-CN remained challenging. |
1960s-1980s | Pyridine N-Oxide Chemistry | Facilitated nucleophilic substitution at C2/C4 with CN⁻. |
1980s-Present | Transition Metal Catalysis (Pd, Cu) | Revolutionized synthesis of 3-cyanopyridines via cyano-dehalogenation. |
1990s-Present | Multi-component Cyclizations | Efficient one-pot assembly of complex cyanopyridine scaffolds. |
2000s-Present | Recognition as Kinase Inhibitor Pharmacophore (e.g., Neratinib) | Validated 3-cyanopyridine as critical motif for target binding, driving hybrid design. |
The structural features of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile suggest significant potential for interacting with biologically relevant targets, particularly enzymes and receptors where the pyrrolidine nitrogen can act as a hydrogen bond donor/acceptor or cationic center, the pyridine ring engages in π-stacking or hydrogen bonding, and the nitrile group participates in dipole interactions. While specific in vivo data for this exact compound may be limited in the public domain, its close structural analogs and the well-established roles of its constituent pharmacophores provide compelling evidence for its relevance.
The molecule bears a striking resemblance to nicotine and related nicotinic acetylcholine receptor (nAChR) ligands, where a basic nitrogen atom (often in a pyrrolidine or related heterocycle) is connected via a linker to a pyridine or other aromatic ring. Research on compounds like 2-(2'-furo[3,2-b]pyridinyl)pyrrolidines demonstrates that such structures can exhibit high affinity (Ki in the low nM range) and selectivity for specific nAChR subtypes (e.g., α4β2 vs. α3βx or neuromuscular α1) [4]. The stereochemistry of the pyrrolidine ring and the nature of the N-substitution profoundly influence efficacy and selectivity. Given this precedent, 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a prime candidate for nAChR modulation, potentially acting as an agonist, partial agonist, or antagonist depending on specific substitution patterns and stereochemistry. Its nitrile group could offer metabolic advantages over simpler alkyl analogs.
Beyond neuronal receptors, the scaffold holds substantial promise in oncology, particularly as an inhibitor of tyrosine kinases. The 3-cyanopyridine unit is a recognized hinge-binding motif in kinase inhibitors (e.g., Neratinib, targeting HER2). Hybrid structures combining this motif with saturated nitrogen heterocycles are increasingly explored for targeting kinases like Axl and VEGFR-2, which are implicated in tumor growth, metastasis, and angiogenesis. Recent studies on pyrrolo[2,3-d]pyrimidine derivatives (structurally related via their fused bicyclic system incorporating pyrrolidine and nitrogen-rich aromatic rings) have yielded potent Axl inhibitors (e.g., compound 13b) with nanomolar enzymatic potency and promising in vivo antitumor efficacy in xenograft models [10]. Similarly, non-fused cyanopyridones (e.g., compounds 5a, 5e) demonstrate potent antiproliferative activity against cancer cell lines (MCF-7, HepG2; IC₅₀ ~1-3 µM) and dual inhibition of VEGFR-2 and HER-2 kinases [3]. The 5-(2-pyrrolidinyl) substituent in 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile could provide additional binding interactions within the kinase ATP-binding site or allosteric pockets, potentially enhancing potency and selectivity. The compound's core structure is thus a versatile platform for developing targeted therapies against cancer and neurological disorders.
Compound Class/Example | Primary Biological Target | Reported Activity | Relevance to Keyword Compound |
---|---|---|---|
2-(Furo[3,2-b]pyridinyl)pyrrolidines [4] | Neuronal nAChRs (α4β2, α3βx) | High affinity (Ki = 2.7-97 nM); subtype selectivity; agonist/partial agonist efficacy (9-81% vs nicotine). | Validates pyrrolidine-pyridine core for potent, selective nAChR modulation. Stereochemistry critical. |
Neratinib (3-Cyanopyridine) [3] | HER2/EGFR Tyrosine Kinases | Irreversible inhibitor; clinically approved for HER2+ breast cancer. | Validates 3-cyanopyridine as key pharmacophore for kinase hinge region binding. |
Cyanopyridone Derivatives (e.g., 5a, 5e) [3] | VEGFR-2 & HER-2 Kinases | Dual inhibition; potent antiproliferative activity (IC₅₀ = 1.39-2.71 µM vs MCF-7/HepG2). | Demonstrates therapeutic potential of pyridinecarbonitrile hybrids in oncology via dual kinase inhibition. |
Pyrrolo[2,3-d]pyrimidines (e.g., 13b) [10] | Axl Tyrosine Kinase | Potent enzymatic/cellular inhibition; in vivo efficacy in xenograft models; favorable PK. | Highlights potential of pyrrolidine-containing fused heterocycles as kinase inhibitors (Axl relevance). |
3-Cyanopyridine Derivative IV [3] | VEGFR-2 Kinase | Anti-proliferative (HCT116, Huh7); binding to DFG-intermediate conformation. | Suggests potential binding mode for cyanopyridine-pyrrolidine hybrids targeting kinases. |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: